Molecular Descriptor Profile: 3,5-Dichloro-4'-n-pentylbenzophenone vs. Core Benzophenone Scaffold
The target compound possesses a unique molecular fingerprint defined by its atom count and connectivity, differentiating it from simpler benzophenone analogs. Its calculated properties (logP, etc.) define a distinct region of chemical space suitable for specific applications [1].
| Evidence Dimension | Molecular Formula & Weight |
|---|---|
| Target Compound Data | C18H18Cl2O, 321.24 g/mol |
| Comparator Or Baseline | Benzophenone: C13H10O, 182.22 g/mol |
| Quantified Difference | Delta MW: +139.02 g/mol; Delta Formula: +C5H8Cl2 |
| Conditions | Calculated from molecular formula [1]. |
Why This Matters
The substantially higher molecular weight and lipophilicity imparted by the n-pentyl and dichloro groups predict altered solubility, membrane permeability, and formulation behavior compared to the parent scaffold [1].
- [1] Mol-Instincts. 3,5-Dichloro-4'-n-pentylbenzophenone Formula - C18H18Cl2O. CCDDS Database. 2020. View Source
